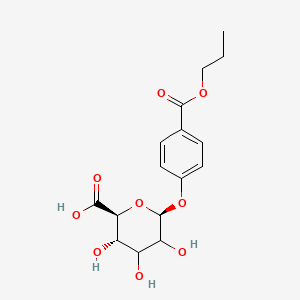

Propyl Paraben 4-Glucuronide

CAS No.:

Cat. No.: VC18554728

Molecular Formula: C16H20O9

Molecular Weight: 356.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20O9 |

|---|---|

| Molecular Weight | 356.32 g/mol |

| IUPAC Name | (2S,3S,6S)-3,4,5-trihydroxy-6-(4-propoxycarbonylphenoxy)oxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H20O9/c1-2-7-23-15(22)8-3-5-9(6-4-8)24-16-12(19)10(17)11(18)13(25-16)14(20)21/h3-6,10-13,16-19H,2,7H2,1H3,(H,20,21)/t10?,11-,12?,13-,16+/m0/s1 |

| Standard InChI Key | HVFINIMQRFKIPD-RGESMDCXSA-N |

| Isomeric SMILES | CCCOC(=O)C1=CC=C(C=C1)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O |

| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Introduction

Chemical Identity and Structural Properties

Propyl Paraben 4-Glucuronide (PubChem CID: 169445939) is characterized by the following properties:

Molecular Formula and Weight

IUPAC Name

(2S,3S,6S)-3,4,5-trihydroxy-6-(4-propoxycarbonylphenoxy)oxane-2-carboxylic acid .

Structural Features

-

A glucuronic acid moiety conjugated to the hydroxyl group of propyl paraben.

-

The ester linkage between the propyl chain and the aromatic ring remains intact post-glucuronidation .

Synthesis and Metabolic Pathways

Biosynthesis in Humans

Propyl Paraben 4-Glucuronide is formed via enzymatic glucuronidation in the liver, mediated by UDP-glucuronosyltransferases (UGTs). Key isoforms include:

Table 1: Hydrolysis and Glucuronidation Kinetics of Propyl Paraben

Key Metabolic Steps

-

Hydrolysis: Esterases in liver microsomes cleave the ester bond, yielding 4-hydroxybenzoic acid.

-

Glucuronidation: UGTs transfer glucuronic acid to the hydroxyl group, forming the water-soluble conjugate .

Toxicological Profile

| Exposure Scenario | Internal Exposure (mg/kg/day) | MOS (NOAEL/Exposure) |

|---|---|---|

| Cosmetic Use (Worst-case) | 1.2 | 833 |

| Dietary and Medical Use | 0.5 | 2000 |

| Adapted from RIVM (2017) and CIR (2017) . |

Reproductive Toxicity Concerns

-

Delayed vaginal opening and altered estrous cycles in rodent studies at doses ≥100 mg/kg/day .

-

Human relevance unclear due to rapid metabolism and excretion .

Analytical Detection Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

Hydrolysis Stability

-

Stable in neutral buffers but hydrolyzes under acidic conditions (pH < 4) or in the presence of esterases.

Environmental and Regulatory Implications

Environmental Persistence

-

Detected in wastewater treatment plants due to incomplete degradation of parent parabens .

-

Low bioaccumulation potential due to high water solubility (: 0.8) .

Regulatory Status

-

EU: Approved for use in cosmetics at concentrations ≤0.14% (SCCS/1623/20) .

-

US: Generally Recognized As Safe (GRAS) for food and cosmetics (CIR, 2017) .

Research Applications

Biomarker for Exposure Studies

-

Urinary levels correlate with paraben-containing product usage .

-

Deuterated analogs (e.g., Propyl Paraben 4-Glucuronide-d7) facilitate pharmacokinetic tracking.

Mechanistic Toxicology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume